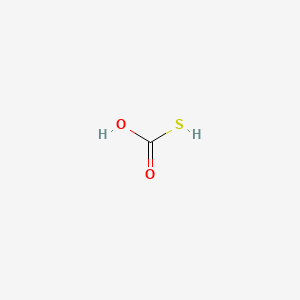

carbonothioic O,S-acid

Description

Structure

3D Structure

Properties

CAS No. |

10016-32-7 |

|---|---|

Molecular Formula |

CH2O2S |

Molecular Weight |

78.09 g/mol |

IUPAC Name |

carbonothioic O,S-acid |

InChI |

InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3) |

InChI Key |

HDFRDWFLWVCOGP-UHFFFAOYSA-N |

SMILES |

C(=O)(O)S |

Canonical SMILES |

C(=O)(O)S |

Origin of Product |

United States |

Historical Context and Early Investigations of Thiocarbonic Acids

The study of thiocarbonic acids, the class of compounds to which carbonothioic O,S-acid belongs, dates back to the early 19th century. The first related compound, trithiocarbonic acid (H₂CS₃), was reportedly observed by Zeise in 1824 and described in greater detail by Jöns Jacob Berzelius in 1826. wikipedia.org These early investigations typically involved the reaction of carbon disulfide (CS₂) with hydrosulfide (B80085) salts, followed by acidification to liberate the unstable thiocarbonic acid. wikipedia.org

These pioneering efforts laid the groundwork for understanding a new class of acids where sulfur atoms systematically replace the oxygen atoms of carbonic acid. While direct historical accounts of the isolation of this compound itself are scarce, these foundational studies on related thiocarbonates were crucial for establishing the fundamental chemistry of the thiocarbonyl group, paving the way for later theoretical and experimental investigations into the various isomers of monothiocarbonic acid. wikipedia.org

Academic Significance and Contemporary Research Interest

The academic significance of carbonothioic O,S-acid lies primarily in its theoretical and potential synthetic value. It exists as a tautomer of carbonothioic O,O-acid (S=C(OH)₂), another monothiocarbonic acid that has been the subject of computational studies due to its relevance as a sulfur analog of carbonic acid. nih.govresearchgate.net

Detailed computational research has revealed key insights into the properties of these isomers. High-level theoretical calculations have shown that the this compound tautomer (HO-C(O)-SH) is energetically more stable than its carbonothioic O,O-acid counterpart (HO-C(S)-OH). researchgate.netresearchgate.net Furthermore, these studies indicate that the decomposition of the O,S-acid into hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) is hindered by a significant energy barrier of over 30 kcal/mol. researchgate.netresearchgate.net This predicted stability suggests that this compound is a potentially isolable molecule, a characteristic that fuels ongoing academic interest in its synthesis and characterization. researchgate.net Its potential role in atmospheric or biochemical systems, while not yet fully explored, remains an area of speculative interest for researchers. researchgate.netresearchgate.net

Structural Relationship to Carbonic Acid and Other Thiocarbonates

Theoretical Assessment of Tautomeric Stability and Interconversion Pathways.chemspider.comresearchgate.nethmdb.ca

Computational studies, employing high-level quantum chemical methods, have been instrumental in elucidating the relative stabilities of carbonothioic acid tautomers. researchgate.net Theoretical calculations have consistently shown that the This compound tautomer is energetically more stable than the carbonothioic O,O-acid form. researchgate.netresearchgate.net

Furthermore, these computational models have been used to map the potential energy surface for the interconversion between tautomers. nih.gov The calculations reveal the transition state structures and the energy barriers associated with the proton transfer reactions that govern tautomerization. southampton.ac.uk For instance, studies have shown that the decomposition of the more stable O,S-acid to hydrogen sulfide (B99878) and carbon dioxide is hindered by a significant activation barrier. researchgate.net

Experimental Evidence for Tautomeric Equilibria in Solution and Gas Phase

While theoretical calculations provide a foundational understanding, experimental observations are crucial for validating and refining these models. The tautomeric equilibrium of carbonothioic acids can be influenced by the surrounding environment, such as the solvent or the physical state (solution or gas phase).

In solution, the equilibrium between tautomers can be probed using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. mpn.gov.rsnih.gov The choice of solvent can significantly impact the position of the equilibrium, with polar solvents potentially favoring one tautomer over another due to differential solvation energies. nih.gov

In the gas phase, mass spectrometry and other techniques can be employed to study the intrinsic properties of the individual tautomers and their interconversion. unlp.edu.armdpi.com Experimental studies on related tautomeric systems, such as the keto-enol tautomerism of carbonyl compounds, have provided valuable insights into the fundamental principles governing these equilibria. libretexts.org While direct experimental data specifically for the tautomeric equilibrium of this compound in the gas phase is limited, the methodologies developed for other systems offer a roadmap for future investigations. unlp.edu.armdpi.com The study of tautomeric equilibria is an active area of research, with continuous advancements in both experimental techniques and theoretical methods. chemrxiv.orgchemrxiv.org

Classical Synthesis Routes

The earliest methods for generating thiocarbonic acids relied on the reaction of carbon disulfide with inorganic salts. These foundational techniques provided the first samples of these labile compounds.

The initial synthesis of trithiocarbonic acid, a related thiocarbonic acid, was reported by Zeise in 1824 and further detailed by Berzelius in 1826. wikipedia.org This classical approach involves the reaction of carbon disulfide (CS₂) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH). wikipedia.org The reaction first produces the corresponding trithiocarbonate (B1256668) salt. Subsequent treatment of this salt with a mineral acid liberates the free thiocarbonic acid. wikipedia.org

The two-step process can be represented as follows:

Salt Formation: CS₂ + 2 KSH → K₂CS₃ + H₂S wikipedia.org

Acidification: K₂CS₃ + 2 HX → H₂CS₃ + 2 KX wikipedia.orgsmolecule.com

This method yields the target acid as an unstable red oil, which readily decomposes, especially upon heating, back to carbon disulfide and hydrogen sulfide. wikipedia.org

An improved and more controlled classical synthesis involves the use of barium trithiocarbonate (BaCS₃). wikipedia.org In this procedure, a suspension of barium trithiocarbonate is treated with a mineral acid, typically hydrochloric acid (HCl), at a reduced temperature of 0 °C. wikipedia.org This method provides a more stable sample of the acid, which has been used for many physical measurements. wikipedia.org

The reaction is as follows: BaCS₃ + 2 HCl → H₂CS₃ + BaCl₂ wikipedia.org

This route is considered an effective way to generate the acid for further study, although the product remains inherently labile. wikipedia.orgsmolecule.com

Advanced Synthetic Strategies and Matrix Isolation Techniques

To study the fleeting nature of carbonothioic acids, researchers have employed advanced synthetic methods that allow for their generation and characterization under non-standard conditions.

High vacuum flash pyrolysis (HVFP) has emerged as a key technique for preparing thiocarbonic acids in the gas phase for subsequent study under matrix isolation conditions. smolecule.comresearchgate.net This method involves the high-temperature decomposition of a suitable precursor. For the preparation of carbonothioic O,O-acid, a tautomer of the O,S-acid, researchers have investigated the pyrolysis of O,S-di-tert-butyl carbonothioate (B8497899). researchgate.netresearchgate.net

Attempts to synthesize carbonothioic O,O-acid via pyrolysis of O,S-di-tert-butyl carbonothioate at 900 °C resulted in the formation of isobutene, carbon dioxide, and tert-butylthiol. researchgate.netuni-giessen.de At a lower pyrolysis temperature of 690 °C, S-tert-butyl O-hydrogen carbonothioate was identified as a likely additional product. researchgate.net These findings highlight the challenges and potential pathways in the pyrolytic generation of carbonothioic acid isomers. osti.govuni-giessen.de

Table 1: Pyrolysis Products of Carbonothioic Acid Precursors

| Precursor | Pyrolysis Temperature (°C) | Observed Products | Reference |

| O,S-di-tert-butyl carbonothioate | 900 | Isobutene, CO₂, tert-butylthiol | researchgate.netuni-giessen.de |

| O,S-di-tert-butyl carbonothioate | 690 | S-tert-butyl O-hydrogen carbonothioate (likely), Isobutene, CO₂, tert-butylthiol | researchgate.net |

The generation of unstable molecules like carbonothioic acid in the gas phase is crucial for their detailed spectroscopic characterization. researchgate.net Pyrolysis protocols, such as those developed for carbonic acid and its monomethyl ester from di-tert-butyl carbonate, serve as a general and effective method for gas-phase preparation. researchgate.netresearchgate.net The gaseous products are then trapped in an inert matrix (like solid argon) at very low temperatures, which stabilizes them for analysis.

While direct gas-phase synthesis and trapping of this compound is a complex target, the principles have been established through studies on related molecules. For instance, gas-phase synthesis has been successfully used to investigate the formation of complex polycyclic aromatic hydrocarbons through radical-mediated reactions, demonstrating the power of these techniques for studying reaction mechanisms at high temperatures. chemistryviews.org These methods, combining high-temperature generation with cryogenic trapping, are essential for characterizing potentially isolable but highly reactive molecules. researchgate.net

Synthetic Approaches to Carbonothioic Acid Derivatives (e.g., Esters)

Derivatives of carbonothioic acid, particularly its esters, are generally more stable than the parent acid and have wider applications. Their synthesis can be achieved through several established organic chemistry reactions.

A common method for preparing thiocarboxylic S-acids involves the reaction of an acid chloride with a hydrosulfide salt, such as potassium hydrosulfide (KSH). wikipedia.org This approach can be adapted for carbonothioic acid ester synthesis.

Another route involves the reaction of a thiol with an appropriate electrophile. smolecule.com For example, S-alkyl carbonothioates can be synthesized from alcohols, carbon monoxide, sulfur, and alkyl halides in the presence of a selenium catalyst. tandfonline.com Esters can also be formed by reacting carbonothioic acid with an alcohol, often in the presence of an acid catalyst. smolecule.comsmolecule.com

A two-step process for synthesizing O,S-disubstituted esters involves:

Reaction of a phenol (B47542) with thiophosgene (B130339) (Cl₂C=S) to form a chlorothioformate intermediate. vulcanchem.com

Nucleophilic substitution of the chlorine atom by an alcohol in the presence of a base. vulcanchem.com

These varied synthetic strategies provide access to a wide range of carbonothioic acid esters, which are valuable intermediates in organic synthesis. a2bchem.com

Table 2: General Methods for Synthesizing Carbonothioic Acid Derivatives

| Derivative Type | General Method | Reactants | Reference |

| Thioesters | Nucleophilic Substitution | Acid Chloride, Potassium Hydrosulfide | wikipedia.org |

| O,S-Esters | Catalytic Carbonylation/Sulfurization | Alcohol, CO, Sulfur, Alkyl Halide | tandfonline.com |

| O,S-Esters | Esterification | Carbonothioic Acid, Alcohol | smolecule.comsmolecule.com |

| O,S-Esters | Two-Step from Thiophosgene | Phenol, Thiophosgene, then Alcohol | vulcanchem.com |

Formation from Thiophosgene and Alcohols

A fundamental approach to the synthesis of precursors for carbonothioic O,S-acids involves the reaction of thiophosgene with alcohols or phenols. thieme-connect.de This method is a cornerstone for creating O-alkyl or O-aryl chlorothioformates, which are versatile intermediates. numberanalytics.com The reaction typically proceeds by the substitution of one of the chlorine atoms of thiophosgene with an alkoxide or phenoxide group. numberanalytics.com This is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or an amine, in a suitable organic solvent like chloroform (B151607) or a hydrocarbon, leading to high yields of the desired chlorothioformate O-ester. numberanalytics.com

These chlorothioformate O-esters can then be further reacted to produce various thiocarbonate derivatives. For instance, symmetrical and unsymmetrical thiocarbonate O,O-diesters can be synthesized from these intermediates. numberanalytics.com Diaryl thiocarbonates have been successfully synthesized in good yields (75-90%) from thiophosgene and the corresponding phenols. encyclopedia.pub The stability of the thiocarbonyl dihalide starting materials follows the trend F > Cl > Br > I, which is attributed to the resonance stabilization of the thiocarbonyl double bond by the halogen atom. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| Thiophosgene | Alcohol/Phenol | NaOH/KOH or Amine | Chloroform/Hydrocarbon | Chlorothioformate O-ester | High | numberanalytics.com |

| Thiophosgene | Phenol | - | - | Diaryl thiocarbonate | 75-90 | encyclopedia.pub |

| Thiophosgene | Aryl thiol | NaOH | Benzene | Diaryl trithiocarbonate | - | enamine.net |

This table summarizes the synthesis of thiocarbonate precursors from thiophosgene.

Nucleophilic Substitution Reactions in Thiocarbonate Synthesis

Nucleophilic substitution is a key strategy in the synthesis of a wide array of thiocarbonates, starting from activated precursors like chlorothioformate O-esters. thieme-connect.de In these reactions, the chlorine atom of the chlorothioformate O-ester is displaced by a nucleophile. thieme-connect.de A broad range of nucleophiles, including alcohols, thiols, and amines, can be employed to generate the corresponding O,O-diesters, O,S-diesters, and thiocarbamates, respectively. organic-chemistry.orgbu.edu.eg

The reaction of chlorothioformate O-esters with a second alcohol or phenol, often in the presence of a base, leads to the formation of unsymmetrical thiocarbonate O,O-diesters. numberanalytics.com Similarly, reaction with a thiol (or thiolate) leads to the formation of an O,S-dithioester. The choice of nucleophile is crucial and determines the final product. thieme-connect.de For instance, the reaction of O-alkyl chlorothioformates with amines yields O-alkyl thiocarbamates. organic-chemistry.org The reactivity in these substitution reactions is influenced by the nature of the electrophilic carbon center and the nucleophilicity of the attacking species. rsc.org

| Electrophile | Nucleophile | Product Type | Reference |

| Chlorothioformate O-ester | Alcohol/Phenol | Thiocarbonate O,O-diester | numberanalytics.com |

| Chlorothioformate O-ester | Thiol/Thiolate | O,S-Dithiocarbonate | thieme-connect.de |

| Chlorothioformate O-ester | Amine | O-Alkyl thiocarbamate | organic-chemistry.org |

| Carboxylic Acid | 1,3-Thiazolidine-2-thione | N-acyl-dithiocarbamate | organic-chemistry.org |

This table illustrates the versatility of nucleophilic substitution reactions in synthesizing various thiocarbonate derivatives.

Deoxygenative Thiolation Strategies

Deoxygenative thiolation provides a direct method for converting carbonyl compounds into their thiocarbonyl analogs, which is a critical step in the synthesis of various thiocarbonates and related sulfur-containing compounds. numberanalytics.com One of the most prominent reagents for this transformation is Lawesson's Reagent. numberanalytics.comenamine.netwikipedia.org This reagent is highly effective in converting a wide range of carbonyl functional groups, including those in ketones, esters, amides, and lactones, into the corresponding thiocarbonyls. chemicalbook.comwikipedia.org

The reaction mechanism of Lawesson's Reagent involves the opening of its central four-membered phosphorus-sulfur ring upon heating to form two reactive dithiophosphine ylides. chemicalbook.comwikipedia.org These ylides are the active species that react with the carbonyl compound. Generally, the more electron-rich the carbonyl group, the faster the conversion to the thiocarbonyl. wikipedia.org A significant application of this methodology is the direct conversion of carboxylic acids into thioacids using Lawesson's Reagent, which proceeds via a postulated 'Wittig-like' mechanism. nih.gov This one-step protocol offers a practical route for installing the thioacid functionality. nih.gov

| Carbonyl Compound | Thiolating Agent | Product | Key Features | Reference |

| Ketone | Lawesson's Reagent | Thioketone | Effective for various functional groups | chemicalbook.com |

| Ester | Lawesson's Reagent | Thioester | General transformation | wikipedia.org |

| Amide | Lawesson's Reagent | Thioamide | General transformation | wikipedia.org |

| Carboxylic Acid | Lawesson's Reagent | Thioacid | One-step protocol | nih.gov |

This table highlights the use of deoxygenative thiolation, particularly with Lawesson's Reagent, for the synthesis of thiocarbonyl compounds.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Proton Transfer Processes

Carbonothioic S-acids are notably more acidic than their corresponding carboxylic acids. wikipedia.org This increased acidity is a key feature of their chemical behavior. All acid-base reactions involve the transfer of a proton (H+) from an acid to a base. masterorganicchemistry.comuky.edu In the context of carbonothioic O,S-acid, the thiol proton (S-H) is the most acidic.

The acidity of thiocarboxylic acids is significantly higher than their oxygen analogues. For instance, thioacetic acid has a pKa near 3.4, while acetic acid's pKa is 4.72. wikipedia.org Similarly, thiobenzoic acid (pKa 2.48) is a much stronger acid than benzoic acid (pKa 4.20). wikipedia.org This trend is attributed to the relative weakness of the S-H bond compared to the O-H bond and the greater ability of the larger sulfur atom to stabilize the negative charge in the resulting thiocarboxylate anion.

Proton transfer from the thiol group generates a thiocarboxylate anion, which is a potent nucleophile and a key intermediate in many of its reactions. The process can be facilitated by a "proton shuttle," where a solvent molecule like water accepts and then donates the proton in a two-step sequence. masterorganicchemistry.com

Table 1: Comparison of pKa Values for Carboxylic and Thiocarboxylic Acids

| Acid | Formula | pKa Value |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.72 |

| Thioacetic Acid | CH₃COSH | ~3.4 |

| Benzoic Acid | C₆H₅COOH | 4.20 |

| Thiobenzoic Acid | C₆H₅COSH | 2.48 |

This table illustrates the enhanced acidity of thiocarboxylic acids compared to their carboxylic acid counterparts. wikipedia.org

Decomposition Pathways and Products

The decomposition of this compound is less studied than that of its analogue, carbonic acid. However, insights can be drawn from the thermal decomposition of related compounds.

Carboxylic acids are known to thermally decompose on metal surfaces, such as copper, by eliminating carbon dioxide and leaving a hydrocarbon fragment. rsc.org While specific mechanisms for carbonothioioic O,S-acid are not well-documented, analogous pathways can be proposed. Thermal stress could lead to the elimination of water and carbonyl sulfide (B99878) (COS) or potentially decarboxylation to produce hydrogen sulfide.

In related organosulfur compounds, such as thiobenzophenone (B74592) S-oxide, thermal decomposition around 130°C yields products like benzophenone (B1666685) and elemental sulfur, suggesting complex pathways that may involve ring-closure intermediates (e.g., oxathiiranes) or bond rupture to form reactive species. scispace.com The decomposition of carbonic acid itself is known to be complex, often proceeding through radical pathways in the presence of initiators, which could suggest similar possibilities for its thio-analogue under certain conditions. nih.gov

Detailed kinetic studies on the decomposition of the parent this compound are not widely available in the literature. For comparison, the decomposition of aqueous carbonic acid into water and carbon dioxide follows first-order kinetics with a rate constant of 0.027 ms⁻¹. morressier.com Kinetic studies of the decomposition of other organic acids, such as formic acid on gold catalysts, show activation energies in the range of 53±2 kJ mol⁻¹. unt.edu Such studies are crucial for understanding the stability and reaction half-life of a compound but remain an area for future investigation for this compound.

Reactions with Bifunctional Reagents for Cyclic Compound Formation

The reactivity of carbonothioic acids and their derivatives is utilized in the synthesis of cyclic compounds, particularly when reacting with bifunctional reagents—molecules containing two reactive functional groups. These reactions are valuable for creating heterocyclic structures. rsc.org

A prominent example is the formation of 1,3-oxathiolan-2-one (B104098) from 2-mercaptoethanol, a bifunctional reagent containing both a thiol (-SH) and a hydroxyl (-OH) group. researchgate.net In this type of reaction, which can be catalyzed by acids or metals, the two different functional groups of the reagent attack a carbonyl source, leading to an intramolecular cyclization. This process can be envisioned as the formation of a thiocarbonate intermediate followed by an internal transesterification reaction that closes the ring, yielding the stable cyclic product. researchgate.net Organoarsenical compounds have also been developed as bifunctional reagents designed to react with spatially close thiols to form stable, covalent ring structures. nih.gov

Nucleophilic and Electrophilic Reactivity at Carbon and Sulfur Centers

This compound possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of reactions.

The sulfur center is the primary site of nucleophilic reactivity . Following deprotonation, the resulting thiolate anion is an excellent nucleophile, significantly more so than its oxygen counterpart (alkoxide). wikipedia.orgyoutube.com This high nucleophilicity allows it to readily participate in nucleophilic substitution (e.g., SN2 reactions) and addition reactions. youtube.com For example, the thiolate can add to polarized pi bonds, such as those in carbonyl compounds. youtube.com

The carbonyl carbon is the primary electrophilic center . The partial positive charge on this carbon makes it susceptible to attack by nucleophiles. The reactivity of this center is greater than that of a corresponding ester. This is because the thiolate anion (RS⁻) is a weaker base and thus a better leaving group than an alkoxide anion (RO⁻), which facilitates nucleophilic acyl substitution reactions. libretexts.org

The sulfur atom itself can also exhibit electrophilic character , similar to the sulfur in sulfenic acids. nih.govbiorxiv.org In this case, the sulfur atom can be attacked by other nucleophiles, a reactivity that is crucial in various biological and synthetic transformations. biorxiv.org

Table 2: Summary of Reactivity at Carbon and Sulfur Centers

| Atomic Center | Type of Reactivity | Description |

|---|---|---|

| Sulfur (in thiolate form) | Nucleophilic | Acts as a strong nucleophile in substitution and addition reactions. youtube.com |

| Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic acyl substitution; more reactive than esters. libretexts.org |

| Sulfur | Electrophilic | Can be attacked by nucleophiles, analogous to sulfenic acids. nih.gov |

Oxidative Transformations and Related Species

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur oxoacids. The oxidation of thiols is a fundamental process in organosulfur chemistry. rsc.org

Initial oxidation, often by reagents like hydrogen peroxide, converts the thiol group to a sulfenic acid (-SOH) intermediate. nih.gov This species is typically unstable but plays a pivotal role in redox signaling in biological systems. rsc.orgsemanticscholar.org The sulfenic acid can then undergo further oxidation to form the more stable sulfinic acid (-SO₂H) and, ultimately, sulfonic acid (-SO₃H).

Another common oxidative transformation is the formation of disulfides. In this process, two thiol-containing molecules are coupled via an oxidation reaction to form a disulfide bond (R-S-S-R'). This can be initiated by mild oxidants, including atmospheric oxygen, which can generate thiyl radicals as intermediates. nih.govrsc.org The oxidation of thioethers to sulfoxides is another related transformation, often achieved with high chemoselectivity using catalysts like scandium triflate with hydrogen peroxide. organic-chemistry.org

Reactivity with Nitrogen Functional Groups

Carbonothioic O,S-acids and their derivatives exhibit diverse reactivity towards various nitrogen-containing functional groups. These reactions are pivotal in the synthesis of a range of organic compounds, particularly amides and other nitrogen-containing heterocycles. The outcomes of these reactions are largely dictated by the nature of the nitrogen functional group and the reaction conditions.

Under mild conditions, thiocarboxylic acids, which include carbonothioic O,S-acids, are known to react with several nitrogen functional groups such as organic azides, nitro compounds, and isocyanates to yield amides. wikipedia.org

Reaction with Amines: The direct reaction between a this compound and an amine can be complex. Due to the acidic nature of the thioacid (thiobenzoic acid has a pKa of 2.48, and thioacetic acid has a pKa near 3.4), it can be deprotonated by the basic amine to form an ammonium (B1175870) thiocarboxylate salt. wikipedia.org This acid-base reaction can sometimes hinder the desired amide formation. However, amides can be formed, often requiring activation of the carboxylic acid or specific reaction conditions to drive the reaction towards amide synthesis. For instance, heating the ammonium carboxylate salt above 100 °C can drive off water and form an amide. libretexts.orglibretexts.org The aminolysis of thioesters, derivatives of carbonothioic O,S-acids, can proceed through either a concerted mechanism or a stepwise pathway involving a zwitterionic tetrahedral intermediate, depending on the reaction conditions and the nature of the reactants.

Reaction with Azides: The reaction of thioacids with organic azides provides a versatile method for amide bond formation. The mechanism of this reaction is dependent on the electronic properties of the azide (B81097). For relatively electron-rich azides, the reaction is believed to proceed through an anion-accelerated [3+2] cycloaddition with the thiocarboxylate to form a thiatriazoline intermediate. In the case of highly electron-poor azides, the reaction is thought to initiate with the bimolecular union of the terminal nitrogen of the azide with the sulfur of the thiocarboxylate, forming a linear adduct which then cyclizes to the thiatriazoline. The decomposition of this thiatriazoline intermediate, via a retro-[3+2] cycloaddition, ultimately yields the amide.

Reaction with Nitro Compounds: The direct reaction of carbonothioic O,S-acids with nitro compounds is less commonly documented in comparison to other nitrogen functional groups. However, related reactions involving thiols and nitroalkenes proceed via a Michael addition mechanism. In this reaction, the thiolate anion attacks the β-carbon of the nitroalkene. The reactivity is pH-dependent, with higher pH favoring the formation of the more nucleophilic thiolate anion.

Reaction with Isocyanates: Carbonothioic O,S-acids react with isocyanates to form amides. This reaction is a convenient method for amide synthesis and involves the condensation of the thiocarboxylate with the isocyanate, leading to the formation of the amide and the extrusion of carbon oxysulfide (COS).

Reaction with Diazo Compounds: While direct reactions of carbonothioic O,S-acids with diazo compounds are not extensively detailed, the reactions of related thiocarbonyl compounds, such as thiophosgene (B130339), with diazo derivatives are known. These reactions can lead to the formation of dichloro-alkene derivatives or cyclized products like 1,2,3-thiadiazoles, with the product outcome being dependent on the substituents on the diazo compound. researchgate.netchemrxiv.org

Table 1: Summary of Reactivity of this compound with Nitrogen Functional Groups

| Nitrogen Functional Group | Primary Product(s) | General Reaction Conditions | Key Mechanistic Features |

| Amines (Primary & Secondary) | Amides, Ammonium thiocarboxylate salts | Often requires activation or heating | Acid-base reaction can compete; stepwise or concerted aminolysis of thioesters. |

| Azides | Amides | Mild conditions | [3+2] cycloaddition to form a thiatriazoline intermediate. |

| Nitroalkenes | Thiol adducts | pH-dependent | Michael addition of the thiolate anion. |

| Isocyanates | Amides | Mild conditions | Condensation with elimination of COS. |

| Diazo Compounds (with related thiocarbonyls) | Alkenes, Thiadiazoles | Varies | Dependent on diazo substrate substituents. researchgate.netchemrxiv.org |

Role in Radical Reactions and Polymerization Chemistry (e.g., RAFT)

This compound derivatives, particularly those with a thiocarbonylthio (S=C-S) moiety, play a significant role in the realm of radical chemistry, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. The key to this control lies in the use of a RAFT agent, which is typically a thiocarbonylthio compound derived from this compound. Common classes of RAFT agents include dithioesters, dithiocarbamates, trithiocarbonates, and xanthates.

The fundamental mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.

The process can be summarized in the following key steps:

Initiation: A conventional radical initiator generates free radicals.

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a radical intermediate.

Fragmentation: This intermediate fragments, releasing a new radical (the leaving group of the RAFT agent) which can then initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species.

Re-initiation and Equilibration: The newly generated radical initiates the polymerization of monomer. The dormant polymer chain can be reactivated by another propagating radical, re-entering the equilibrium.

This rapid exchange between active and dormant chains ensures that the concentration of propagating radicals remains low, minimizing termination reactions and allowing for controlled polymer growth.

Other Radical Reactions:

Beyond their central role in RAFT polymerization, derivatives of this compound can participate in other radical reactions. The S-H bond in the thiol form of this compound can undergo homolytic cleavage to generate a thiyl radical (RC(O)S•). These electrophilic radicals can then participate in various radical processes. For instance, thiocarboxylic acids can add to electron-rich olefins in a free-radical substitution reaction. wikipedia.org

Furthermore, certain derivatives of this compound can be designed to undergo radical cyclization reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic compounds. The generation of a radical at a specific position in a molecule containing an unsaturated bond can lead to an intramolecular addition, forming a new ring system.

Table 2: Key Roles of this compound Derivatives in Radical Chemistry

| Area of Radical Chemistry | Role of this compound Derivative | Key Features and Mechanisms |

| RAFT Polymerization | Chain Transfer Agent (CTA) | Reversible addition-fragmentation mechanism; controls polymer molecular weight and architecture. |

| Radical Addition Reactions | Source of Thiyl Radicals | Addition to electron-rich olefins. wikipedia.org |

| Radical Cyclizations | Radical Precursors | Intramolecular addition of a generated radical to an unsaturated bond to form cyclic structures. |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallographic Analysis of Thiocarbonic Acids

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.orgosu.edu By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can map the electron density and thereby infer the precise positions of atoms, as well as the bond lengths and angles that define the molecule's geometry. wikipedia.org

While specific single-crystal X-ray diffraction data for the parent carbonothioic O,S-acid is not extensively detailed in the literature due to its instability, analysis of related thiocarbonic acid derivatives and computational studies provide significant structural insights. smolecule.com The molecular geometry around the central carbon atom is typically trigonal planar. smolecule.com

Computational models suggest that the carbon-sulfur bond length in thiocarbonic acids can range from approximately 1.69 to 1.77 angstroms. smolecule.com The carbon-oxygen and carbon-sulfur bonds are expected to exhibit partial double bond character due to resonance effects within the molecule. smolecule.com

| Bond | Typical/Computed Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| C-S | 1.69 - 1.77 | O=C-S | ~120 |

| C=O | ~1.20 | O=C-O | ~120 |

| C-O | ~1.35 | S-C-O | ~120 |

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.comrsc.org These methods are instrumental in identifying functional groups and characterizing the bonding within a molecule, as different bond types (e.g., C=O, C-S, O-H, S-H) absorb and scatter light at characteristic frequencies. mdpi.comnih.gov

For this compound, IR and Raman spectra would reveal key vibrational modes. The C=O stretching vibration is typically strong in the IR spectrum, appearing in the 1690–1750 cm⁻¹ region. nih.gov The C-S stretching vibration is expected to appear in the 760 ± 25 cm⁻¹ range. asianpubs.org The presence and position of O-H and S-H stretching bands would also provide crucial structural information.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Stretching | O-H | 3200 - 3600 | IR/Raman |

| Stretching | S-H | 2550 - 2600 | IR/Raman |

| Stretching | C=O | 1690 - 1750 | IR (Strong) |

| Stretching | C-O | 1000 - 1300 | IR/Raman |

| Stretching | C-S | 600 - 800 | IR/Raman |

Infrared spectroscopy is a powerful tool for conformational analysis, as different spatial arrangements of a molecule (conformers) can give rise to distinct vibrational spectra. fapesp.brmdpi.com By studying the IR spectra under different conditions (e.g., in various solvents or at different temperatures), it is possible to identify the presence of multiple conformers and determine their relative stabilities. fapesp.br For this compound, IR analysis could differentiate between conformers arising from rotation around the C-O and C-S single bonds, which would influence the positions of the O-H and S-H vibrational bands due to changes in intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete molecular structure of organic compounds in solution. hyphadiscovery.comtaylorandfrancis.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. core.ac.uk

A full structural elucidation of this compound would employ a combination of 1D and 2D NMR experiments:

¹H NMR: Would identify the distinct protons of the hydroxyl (-OH) and thiol (-SH) groups, with their chemical shifts indicating their electronic environment.

¹³C NMR: Would show a signal for the central carbonyl/thiocarbonyl carbon, with its chemical shift being highly characteristic of its bonding environment.

DEPT (Distortionless Enhancement by Polarization Transfer): Could be used to confirm the nature of the carbon atom.

Gas-Phase Spectroscopic Characterization (e.g., Microwave)

Gas-phase spectroscopic techniques, particularly microwave spectroscopy, provide highly precise information on the rotational constants of a molecule. umn.edu This data allows for the accurate determination of molecular structures, including bond lengths and angles, for the isolated molecule in the gas phase, free from intermolecular interactions present in condensed phases. colorado.edu

For a molecule like this compound, microwave spectroscopy could unambiguously identify different conformers and tautomers present in the gas phase. illinois.edunsf.gov The study of isotopically substituted species would yield a precise determination of the atomic coordinates, providing an experimental structure that can be directly compared with high-level quantum chemical calculations. illinois.edu Although direct microwave spectral data for this compound is not widely reported, the technique has been successfully applied to related molecules like formic acid and thiobenzoic acid. colorado.eduillinois.edu The gas-phase characterization of the related carbonic acid has also been achieved, underscoring the feasibility of such studies. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in carbonothioic O,S-acid and its various conformational possibilities. These methods solve the electronic Schrödinger equation to determine the molecule's electronic structure and geometry.

Ab initio and Density Functional Theory (DFT) are the primary methods used for the computational investigation of this compound and its isomers. Ab initio methods, such as coupled-cluster theory, derive results directly from first principles without experimental data. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.net

For the CH2O2S isomers, including this compound, equilibrium structures and their corresponding rotational constants have been accurately evaluated using sophisticated coupled-cluster-based composite approaches. researchgate.net DFT has been employed to calculate other parameters necessary for simulating rotational and ro-vibrational spectra. researchgate.net These computational methods are crucial for predicting the molecular properties of transient or difficult-to-synthesize species. researchgate.net Different levels of theory, such as B3LYP, M06-2X, and MP2, combined with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), are selected to model the system accurately. researchgate.netmdpi.com Geometric optimization is performed to find the lowest-energy configuration, which corresponds to the most stable structure of the molecule. nepjol.info

Table 1: Representative Theoretical Approaches for Molecular Structure Calculation

| Method | Description | Application to this compound |

|---|---|---|

| Ab Initio (Coupled-Cluster) | A highly accurate method based on the wave function that provides a rigorous description of electron correlation. | Used for precise determination of equilibrium geometry and rotational constants. researchgate.net |

| Density Functional Theory (DFT) | A method that uses electron density to calculate molecular properties, offering a good compromise between accuracy and computational expense. | Employed for geometry optimization and calculation of vibrational frequencies and other spectroscopic parameters. researchgate.netmdpi.com |

Energetic Landscape of Tautomers and Isomers

The CH2O2S chemical formula encompasses several isomers, including tautomers of carbonothioic acid. Computational studies are essential for mapping the potential energy surface and determining the relative stabilities of these species. According to computational investigations, the this compound and its tautomer, carbonothioic O,O-acid, are the most stable isomers in the CH2O2S family. researchgate.net The sulfene (B1252967) molecule is another isomer considered in these theoretical studies. researchgate.net

Understanding the energetic landscape is crucial for predicting which isomers are likely to be observed experimentally and which might be transient intermediates. Theoretical calculations provide the relative energies (ΔE) and Gibbs free energies (ΔG) that dictate the equilibrium populations of different tautomers and isomers under various conditions.

Table 2: Calculated Relative Stability of CH2O2S Isomers

| Isomer | Point Group | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|---|

| This compound (trans) | Cs | 0.00 | 1 (Most Stable) |

| Carbonothioic O,O-acid (cis) | Cs | Value not specified in sources | 2 |

| Sulfene | Cs | Value not specified in sources | 3 |

Note: Specific energy values are highly dependent on the level of theory and basis set used in the calculation. The ranking is based on findings from computational studies. researchgate.net

Reaction Pathway Analysis and Transition State Identification

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, such as the decomposition of this compound or its interconversion with other isomers. By mapping the reaction pathway, chemists can identify transition states—the highest energy points along the reaction coordinate—which are critical for determining reaction rates.

Computational models can trace the intricate steps of a chemical transformation, including bond breaking and formation. For instance, theoretical studies have been used to understand the pyrolysis pathways of esters to generate carbonothioic acids, helping to explain why certain synthetic routes may be unsuccessful. researchgate.net While specific studies on this compound's reaction pathways are not detailed in the provided context, the methodologies are well-established. For the related carbonic acid, theoretical studies show that its decomposition is subject to a significant activation barrier and can be catalyzed by other molecules. researchgate.net Similar autocatalytic or radical-initiated decomposition pathways could be computationally explored for this compound. researchgate.netnih.gov

The activation barrier (or activation energy, Ea) is the minimum energy required for a chemical reaction to occur. Quantum chemical calculations provide a direct means of computing these barriers, which are derived from the energy difference between the reactants and the transition state.

For instance, the gas-phase decomposition of carbonic acid into carbon dioxide and water involves a high activation barrier, making the isolated molecule surprisingly stable. researchgate.net However, this barrier can be significantly lowered by the presence of a single water molecule or through an autocatalytic mechanism involving a second carbonic acid molecule. researchgate.net It is plausible that the decomposition of this compound follows similar patterns, where intermolecular interactions with solvent molecules or other reactants play a crucial catalytic role. Theoretical calculations would be essential to quantify the activation barriers for such decomposition and interconversion processes, providing key data for understanding its stability and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is invaluable for identifying and characterizing molecules, especially those that have not yet been observed experimentally. researchgate.net For this compound, theoretical calculations can predict its rotational constants, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. mdpi.comacademicjournals.org

These predicted spectra serve as a guide for experimental searches. For example, although an experimental rotational spectrum for thiocarbonic acid has not been reported, computational predictions are a crucial first step toward its potential identification in interstellar environments. rsc.org The comparison between calculated and experimental spectra, when available, serves to validate the computational model and confirm the identity of the observed species. DFT methods are commonly used to predict vibrational frequencies, though the calculated values are often systematically scaled to better match experimental results. mdpi.com

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Parameter | Description | Relevance to this compound |

|---|---|---|

| Rotational Constants (A, B, C) | Determine the microwave rotational spectrum, providing a unique fingerprint of the molecule's geometry. | Accurately predicted using coupled-cluster methods to aid in potential astronomical detection. researchgate.net |

| Vibrational Frequencies | Correspond to the energies of molecular vibrations, observed in IR and Raman spectra. | Calculated using DFT to help identify functional groups and confirm molecular structure. researchgate.netmdpi.com |

| NMR Chemical Shifts | Relate to the magnetic environment of atomic nuclei, providing information on the electronic structure. | Can be predicted to aid in the structural elucidation of the molecule and its derivatives in solution. academicjournals.org |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) or in solution. dovepress.com MD simulations model the movements and interactions of atoms and molecules over time based on a force field, which describes the potential energy of the system. researchgate.net

For this compound, MD simulations could provide insights into its behavior in an aqueous environment, revealing details about solvation and the structure of hydrogen-bonding networks. researchgate.net These simulations can identify important intermolecular interactions, such as hydrogen bonds between the acid and water molecules or other solutes, which govern its physical properties and reactivity. dovepress.com By analyzing radial distribution functions and interaction energies from MD trajectories, researchers can understand how the solvent structures itself around the solute molecule and the strength of these interactions. nih.gov Such studies are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. dovepress.comresearchgate.net

Acidity Constant Prediction and Protonation Equilibria

Computational chemistry provides valuable insights into the physicochemical properties of molecules like this compound, particularly its acidity constant (pKa) and protonation equilibria, which are fundamental to understanding its behavior in different chemical environments. Theoretical predictions are especially important for transient or difficult-to-isolate species.

Detailed theoretical studies focusing specifically on the acidity of this compound are limited in publicly accessible literature. However, predictive models based on quantum chemical calculations and quantitative structure-property relationships (QSPR) are commonly employed to estimate the pKa of organic molecules. These methods analyze the electronic structure and stability of a molecule and its conjugate base to determine the likelihood of proton dissociation.

For this compound, the protonation equilibrium involves the loss of a proton from either the hydroxyl (-OH) group or the thiol (-SH) group. The relative acidities of these two groups determine the primary site of deprotonation.

A predicted value for the most acidic pKa of this compound has been reported as 3.02. hmdb.ca This value, obtained through computational methods, suggests that this compound is a relatively strong organic acid. The prediction indicates that at a pH of 3.02, the concentrations of the protonated acid and its conjugate base would be equal.

The following table summarizes the computationally predicted acidity constant for this compound.

| Compound Name | Predicted Property | Predicted Value | Computational Method |

| This compound | pKa (Strongest Acidic) | 3.02 | ChemAxon |

Chemistry of Carbonothioic O,s Acid Derivatives and Analogues

Esters of Carbonothioic Acids: Synthesis and Reactivity

Esters of carbonothioic S-acids, commonly known as thioesters, are crucial intermediates in organic synthesis and biochemistry. Their unique reactivity profile, situated between that of esters and acid anhydrides, makes them versatile functional groups.

Synthesis: Thioesters can be synthesized through several established methods. A primary route involves the acylation of thiols. Common approaches include:

From Acid Chlorides: The reaction of an acid chloride with an alkali metal salt of a thiol provides a direct and often high-yielding route to thioesters wikipedia.org. R'COCl + RSNa → R'COSR + NaCl

From Carboxylic Acids: Direct condensation of carboxylic acids and thiols can be achieved using dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) wikipedia.org.

Alkylation of Thiocarboxylic Acids: The displacement of a halide or other leaving group from an alkylating agent by an alkali metal salt of a thiocarboxylic acid is another effective method wikipedia.org. CH₃COSK + RX → CH₃COSR + KX

From Esters: A general method for converting esters to thioesters involves a selective C–O bond cleavage and C–S bond formation under transition-metal-free conditions, often activated by a base like potassium acetate (B1210297) rsc.org.

Reactivity: Thioesters are more reactive toward nucleophilic acyl substitution than their corresponding oxygen esters. This heightened reactivity is attributed to two main factors: the C=O bond in a thioester is less stabilized by resonance compared to an ester, and the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because sulfur is larger and its negative charge is more polarizable.

Key reactions of thioesters include:

Hydrolysis: Thioesters hydrolyze to yield a carboxylic acid and a thiol wikipedia.org.

Aminolysis and Alcoholysis: They react with amines to form amides and with alcohols to form esters.

Native Chemical Ligation: This powerful technique for peptide synthesis relies on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue of another peptide to form a native peptide bond wikipedia.org.

Reactivity Comparison: Generally, the order of reactivity for carboxylic acid derivatives toward nucleophilic substitution is: Acyl Phosphates > Thioesters > Esters > Amides. Thioesters are somewhat less electrophilic at the carbonyl carbon than ketones or aldehydes libretexts.org.

Thiocarbamates and Related Sulfur-Containing Species

Thiocarbamates are sulfur analogues of carbamates and exist in two isomeric forms: O-thiocarbamates [ROC(=S)NR₂] and S-thiocarbamates [RSC(=O)NR₂] wikipedia.org. They are a stable class of organosulfur compounds with significant applications.

Synthesis: A variety of synthetic routes to thiocarbamates have been developed:

From Thiocyanates: The Riemschneider thiocarbamate synthesis involves the reaction of thiocyanates with alcohols or water wikipedia.org. RSCN + R'OH → RSC(=O)NR'H

From Isocyanates: The reaction of an isocyanate with a thiol is a common method for preparing S-thiocarbamates researchgate.net.

From Amines and Carbonyl Sulfide (B99878): Salts of thiocarbamate can be generated from the reaction of amines with carbonyl sulfide wikipedia.org. 2 R₂NH + COS → [R₂NH₂]⁺[R₂NCOS]⁻

From Isocyanides: Visible-light-induced reactions of isocyanides, thiols, and water, as well as iodine-catalyzed reactions of isocyanides with sodium sulfinates and water, provide modern routes to thiocarbamates organic-chemistry.org.

Thioacylation: N,N'-di-Boc-substituted thiourea, when activated, can serve as a mild thioacylating agent for nucleophiles like amines and alcohols to produce thiocarbamates organic-chemistry.org.

Reactivity: Thiocarbamates are generally more stable than other thiocarbonyls like thioketones nih.gov. Their reactivity is characterized by:

Newman-Kwart Rearrangement: A key thermal reaction where O-thiocarbamates isomerize to the more stable S-thiocarbamates. This intramolecular rearrangement requires high temperatures and is an important method for synthesizing thiophenols wikipedia.org.

Metal Binding: Unlike free thiols which can be indiscriminately reactive, thiocarbamates can act as stable, sulfur-based metal-binding pharmacophores for metalloenzymes nih.govrsc.org.

Reaction with Cysteine: The oxidized species, thiocarbamate-S-oxide, has been shown to react with cysteine in a two-step mechanism, highlighting its potential role in biological systems involving reactive sulfur species acs.org.

Thiocarbonohydrazides and Their Derivatives

Thiocarbonohydrazide, (NH₂NH)₂CS, is the sulfur analogue of carbohydrazide (B1668358) and serves as a fundamental building block for a vast array of heterocyclic compounds. It is a hydrazine (B178648) derivative of thiocarbonic acid sciencemadness.org.

Synthesis: The primary method for synthesizing thiocarbonohydrazide is the hydrazinolysis of thiocarbonic acid derivatives sciencemadness.org. A common industrial-scale method involves the reaction of carbon disulfide (CS₂) with hydrazine hydrate, often using a catalyst like 2-chloroethanol (B45725) sapub.org. Thiophosgene (B130339) can also undergo hydrazinolysis to yield thiocarbonohydrazide sciencemadness.org.

Derivatives are typically formed through condensation reactions. Thiocarbonohydrazide readily reacts with aldehydes and ketones to form thiocarbonohydrazones. Depending on the stoichiometry, either mono- or bis-adducts can be formed. Asymmetric 1,5-bis-thiocarbonohydrazones can be synthesized by reacting the mono-derivative with a different aldehyde or ketone mdpi.com.

Reactivity and Derivatives: Thiocarbonohydrazide is a versatile reagent in synthetic chemistry due to its multiple nucleophilic nitrogen centers and its thione group.

Cyclization Reactions: It is a key precursor for synthesizing five- and six-membered heterocyclic systems such as triazoles, thiadiazoles, and pyrazoles sapub.org. For example, reaction with 1,2-dicarbonyl compounds can yield triazine derivatives, while reaction with 1,3-dicarbonyls can lead to pyrazole (B372694) derivatives.

Schiff Base and Metal Complex Formation: The condensation with various aldehydes and ketones produces Schiff bases, such as isatin-thiocarbohydrazones, which can act as multidentate ligands sapub.orgnih.gov. These ligands readily form stable complexes with a wide range of metal ions, including Cu(II), Ni(II), and Zn(II) sapub.orgmdpi.com.

Applications: The derivatives of thiocarbonohydrazide are investigated for a wide range of applications due to their diverse chemical properties sapub.org.

Unsymmetrical Organophosphorus Disulfides Derived from Phosphorothioic Acids

Unsymmetrical disulfides are compounds containing an S-S bond flanked by two different organic groups (R-S-S-R'). Those derived from phosphorothioic acids contain a phosphorus moiety on one side of the disulfide bond (e.g., (RO)₂P(O)-S-S-R'). The synthesis of these compounds presents a challenge due to the propensity for disproportionation into symmetrical disulfides nih.gov.

Synthesis: Specialized methods have been developed to overcome the challenge of synthesizing unsymmetrical disulfides with high selectivity.

Umpolung Strategy: A successful modern approach involves a sulfur-mediated umpolung (polarity inversion) strategy. This method employs the reaction of a phosphorothioic acid, such as (EtO)₂P(O)SH, with an electrophilic sulfur source like an N-thiosuccinimide. This reaction proceeds under mild, catalyst-free conditions and avoids the common issue of homodimerization rsc.orgrsc.org.

Oxidative Cross-Coupling: The cross-dehydrogenative coupling of two different thiols using an oxidant can produce unsymmetrical disulfides. The selectivity is often achieved by the sequential addition of the thiols, where an electron-rich thiol is oxidized first to an intermediate that then reacts with the second thiol researchgate.net.

Solvent-Free Synthesis: To prevent disproportionation, which can occur in solution, solvent-free methods have been developed. One such method uses thiosulfonates, thiols, and a base to produce high-purity unsymmetrical disulfides nih.gov.

Reactivity: The reactivity of disulfides is dominated by the nature of the S-S bond.

Cleavage of the S-S Bond: The disulfide bond is relatively labile and can be cleaved by both nucleophiles and electrophiles mdpi.com. Phosphorus nucleophiles, such as phosphines, are known to cleave disulfide bonds via an Sₙ2-type mechanism researchgate.net.

Thiolation Reactions: The synthetic utility of unsymmetrical organophosphorus disulfides has been demonstrated in the efficient thiolation of arenes, heteroarenes, and phosphines rsc.org.

Disproportionation: In solution, unsymmetrical disulfides can undergo S-S bond exchange reactions, leading to an equilibrium mixture containing the two corresponding symmetrical disulfides. This process is often initiated by nucleophilic attack from a thiol nih.gov.

Structural and Reactivity Differences Among Thiocarbonic Acid Families

Thiocarbonic acids are analogues of carbonic acid where one or more oxygen atoms are replaced by sulfur. The main families are monothiocarbonic, dithiocarbonic, and trithiocarbonic acids, each with distinct structural features and reactivity wikipedia.orgacdlabs.com.

Structural Differences:

Monothiocarbonic Acids: Exist as two tautomers: the O,S-acid (thiol form), HO-C(=O)-SH, and the O,O-acid (thione form), S=C(OH)₂ wikipedia.org. The thiol form is generally more common for related thiocarboxylic acids wikipedia.org.

Dithiocarbonic Acids: Also exist in tautomeric forms, including O,S-acid S=C(OH)(SH) and S,S-acid O=C(SH)₂ wikipedia.org.

Trithiocarbonic Acid: Has the structure S=C(SH)₂, an analogue of carbonic acid where all oxygens are replaced by sulfur. X-ray crystallography confirms a trigonal planar geometry at the central carbon wikipedia.org.

Reactivity Differences: The replacement of oxygen with sulfur significantly impacts the acidity and stability of these compounds.

Acidity: Sulfur-containing acids are generally more acidic than their oxygen counterparts. For instance, thiocarboxylic acids are approximately 100 times more acidic than the corresponding carboxylic acids wikipedia.org. Trithiocarbonic acid is a relatively strong acid, with a first pKa around 2 wikipedia.org. This increased acidity is due to the larger size of the sulfur atom, which can better stabilize the negative charge of the conjugate base.

Stability: The stability of thiocarbonic acids and their derivatives varies. Trithiocarbonic acid is an unstable red oil that readily decomposes, particularly when heated, to release carbon disulfide (CS₂) and hydrogen sulfide (H₂S) wikipedia.org. The stability of derivatives like thiocarbonyl dihalides follows the trend F > Cl >> Br > I, which is attributed to resonance stabilization of the C=S double bond by the halogen atom thieme-connect.de.

Reactivity of Derivatives: The reactivity of thiocarbonic acid derivatives in nucleophilic substitution reactions is influenced by the nature of the leaving group. As seen with thioesters being more reactive than esters, the C=S (thione) group is generally more reactive than the C=O (carbonyl) group. Thiocarbamates are noted for their relative stability compared to other thiocarbonyls, while thioesters serve as activated acyl groups libretexts.orgnih.gov.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Transformations

Thiocarboxylic acids are valuable synthetic intermediates due to the nucleophilicity of their conjugate base, the thiocarboxylate anion. This anion readily participates in substitution reactions, and the parent acid can engage in radical-mediated transformations.

Thiocarboxylates, the conjugate bases of thiocarboxylic acids, are highly nucleophilic and can displace leaving groups from alkyl halides to form thioesters. wikipedia.org This two-step process, involving the initial formation of a thioester followed by hydrolysis, is a common method for introducing thiol groups into organic molecules. wikipedia.org

Under mild conditions, thiocarboxylic acids react with various nitrogen-containing functional groups, such as organic azides and isocyanates, to produce amides. wikipedia.org This pathway avoids the need for a free amine to initiate acyl substitution. The reaction with an azide (B81097), for instance, proceeds through a [3+2] cycloaddition, followed by the expulsion of nitrogen gas and sulfur to yield the amide. wikipedia.org Furthermore, radicals derived from thioacids, known as thiyl radicals, are versatile intermediates that can be harnessed for the synthesis of a diverse range of organic compounds, including thioesters and amides. rsc.orgresearchgate.net

| Transformation | Reactants | Product | Description |

| Thioesterification | Thiocarboxylic Acid + Alkyl Halide | Thioester | The thiocarboxylate anion acts as a nucleophile, displacing the halide to form a thioester. wikipedia.org |

| Amide Synthesis | Thiocarboxylic Acid + Organic Azide | Amide | A [3+2] cycloaddition reaction followed by elimination of N2 and sulfur yields a monosubstituted amide. wikipedia.org |

| Thiol Installation | 1. Alkyl Halide + Thioacetate2. Hydrolysis | Thiol | A two-step sequence where a thioester intermediate is formed and then hydrolyzed to release the free thiol. wikipedia.org |

| Radical Addition | Thiocarboxylic Acid + Olefin | Thioester | Free-radical addition of the thiocarboxylic acid across an electron-rich carbon-carbon double bond. wikipedia.org |

Precursors for Sulfur-Containing Compounds

The inherent reactivity of the acyl-sulfur bond makes carbonothioic O,S-acids and their derivatives excellent starting materials for a variety of sulfur-containing molecules.

Their most direct application is as precursors to thioesters through alkylation, as detailed previously. wikipedia.org The oxidation of thiocarboxylic acids with halogens or equivalent reagents like sulfuryl chloride produces unstable acylsulfenyl halides, which subsequently decompose to yield diacyl disulfides . wikipedia.org Related compounds, such as phosphorothioic acids, have been employed as safer surrogates for hydrogen sulfide (B99878) in the synthesis of chiral tetrahydrothiophenes , which are important motifs in bioactive natural products. nih.gov

Furthermore, derivatives like dithiocarbamates, synthesized from amines and carbon disulfide, are key intermediates for other sulfur compounds. organic-chemistry.orgepa.govscirp.org For example, multicomponent reactions involving dithiocarbamates can lead to the formation of sulfur-containing heterocycles like thiazolidine-2-thiones or thiazole-2-thiones . organic-chemistry.org

| Precursor | Synthetic Method | Resulting Sulfur Compound(s) |

| Thiocarboxylic Acid | Alkylation | Thioesters wikipedia.org |

| Thiocarboxylic Acid | Oxidation with Halogens | Diacyl Disulfides wikipedia.org |

| Phosphorothioic Acids | Intramolecular C-S bond formation | Chiral Tetrahydrothiophenes nih.gov |

| Dithiocarbamates | Reaction with sulfoxonium ylides | β-keto dithiocarbamates, Thiazolidine-2-thiones organic-chemistry.org |

Utility in Polymer Chemistry as Chain-Transfer Agents

Derivatives of carbonothioic acids are central to one of the most powerful techniques in modern polymer chemistry: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with precisely controlled molecular weights, complex architectures, and very narrow molecular weight distributions (low polydispersity). researchgate.netmdpi.com

The key components in RAFT polymerization are thiocarbonylthio compounds, which function as highly efficient chain-transfer agents (CTAs). These agents, which include dithioesters (e.g., dithiobenzoates), trithiocarbonates, and dithiocarbamates, mediate the polymerization through a degenerative transfer mechanism. researchgate.net The process involves the rapid addition of a growing polymer radical to the C=S bond of the RAFT agent, followed by fragmentation that releases a new radical, which can then reinitiate polymerization. This rapid equilibrium ensures that all polymer chains grow at a similar rate, leading to a well-controlled final product. The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. researchgate.net

| Class of Chain-Transfer Agent | Example Compound | Typical Monomers Controlled |

| Dithiobenzoates | Benzyl dithiobenzoate | Styrene, Acrylates researchgate.net |

| Trithiocarbonates | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid | Acrylates, Methacrylates, Styrene mdpi.com |

| Dithiocarbamates | N,N-Diethyl S-benzyl dithiocarbamate | Styrene, Acrylamides |

Catalyst Design and Catalytic Transformations

While carbonothioic O,S-acids themselves are not typically used as catalysts, their derivatives, particularly dithiocarbonates and related structures, can function as essential components in catalyst design, primarily as chelating ligands. researchgate.net The sulfur atoms in these molecules can coordinate effectively with transition metals, influencing the metal center's electronic properties and steric environment. This coordination is crucial for modulating the reactivity and selectivity of the resulting metal complex in catalytic transformations.

For instance, O,S-dialkyl dithiocarbonates are known to be used as chelating ligands in various chemical applications. researchgate.net The design and synthesis of specific dithiocarbamate ligands can lead to catalysts tailored for specific organic transformations. Although the primary role of these compounds in the literature is often as a product of a catalytic reaction (e.g., copper-catalyzed synthesis of dithiocarbamates), their ability to bind to metals underscores their potential in the development of novel catalytic systems. organic-chemistry.org

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes for Enhanced Stability

A primary challenge in the study of carbonothioic O,S-acids is their inherent instability, which complicates their synthesis, isolation, and handling. Future research must prioritize the development of novel and efficient synthetic routes that not only provide high yields but also enhance the stability of the target compounds.

One promising avenue is the exploration of milder reaction conditions and catalysts to minimize degradation. For instance, visible-light-driven methods for thioester synthesis, which utilize thiobenzoic acids as dual reagents, eliminate the need for external photocatalysts and operate under mild conditions, offering an environmentally friendly and efficient alternative. organic-chemistry.org Further investigation into biocatalytic methods, leveraging enzymes to catalyze the formation of thiocarboxylic acids from carboxylic acids, could also provide highly selective and stable products. nih.gov

Another key area is the development of protective group strategies. While methods exist for converting carboxylic acids to thioacids using reagents like Lawesson's Reagent, these can sometimes lead to side reactions or epimerization, particularly with sensitive substrates like peptides. nih.gov Research into new protecting groups that can be easily introduced and removed under orthogonal conditions would be highly beneficial.

Key Research Objectives:

Development of catalytic systems for the direct and selective conversion of carboxylic acids to carbonothioic O,S-acids.

Exploration of flow chemistry techniques to manage the synthesis of unstable intermediates.

Design of novel protecting groups to enhance the stability and facilitate the handling of carbonothioic O,S-acids.

Investigation of biocatalytic routes for the enantioselective synthesis of chiral derivatives.

Comprehensive Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving carbonothioic O,S-acids is crucial for controlling their reactivity and designing new synthetic applications. While progress has been made, many aspects of their complex reaction pathways remain to be elucidated.

Thiocarboxylic acids are known to react with various nitrogen functional groups, such as organic azides, through a [3+2] cycloaddition, which is a revision of the previously proposed mechanism. wikipedia.orgnih.gov Further detailed kinetic and computational studies are needed to fully map the potential energy surfaces of these and other reactions. The radical-mediated reactions of thioacids, which are of growing importance in organic synthesis, also warrant deeper mechanistic investigation to control chemoselectivity and expand their synthetic utility. rsc.orgresearchgate.netrsc.org

The interaction of carbonothioic O,S-acids and their conjugate bases (thiolates) with electrophiles is another area requiring further study. nih.govnih.gov Understanding the factors that govern the nucleophilicity and regioselectivity of these species will enable more precise control over their reactions. For example, kinetic studies on the reactions of biothiols in SNAr reactions have provided valuable insights into their reactivity patterns. frontiersin.org

Areas for Mechanistic Investigation:

Detailed kinetic analysis of key reactions, such as amide bond formation and reactions with electrophiles.

In-depth computational modeling of transition states and reaction intermediates.

Investigation of the role of solvent and catalyst in directing reaction pathways.

Elucidation of the mechanisms of radical-mediated transformations involving thioacid-derived thiyl radicals.

Exploration of Non-Biological Applications in Materials Science and Catalysis

While much of the research on thioacids has been in the context of biological chemistry, there is significant untapped potential for their application in materials science and catalysis.

In polymer chemistry, derivatives of carbonothioic O,S-acid have already demonstrated their utility as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for precise control over polymer molecular weight and architecture. Future work could focus on designing novel RAFT agents with tailored reactivity for specific monomers and polymerization conditions. Additionally, the incorporation of thioester and disulfide linkages into polymer backbones, through the ring-opening copolymerization of thiolactones and lipoic acid derivatives, offers a route to recyclable polymers with tunable properties. rsc.orgnih.gov

In the realm of catalysis, the sulfur atom in this compound derivatives can act as a ligand for transition metals. The unique electronic properties of these ligands could lead to the development of novel catalysts with enhanced activity and selectivity. For example, redox-active azothioformamide ligands, which contain an N=N–C=S moiety, have been shown to oxidatively dissolve zerovalent late transition metals to form catalytically active complexes. digitellinc.com The use of thiols as transient cooperative ligands has also been shown to accelerate dehydrogenation reactions. nih.gov

Potential Non-Biological Applications:

| Application Area | Potential Use of this compound Derivatives | Key Research Focus |

| Materials Science | Synthesis of functional polymers with controlled architecture via RAFT polymerization. | Design of novel RAFT agents with enhanced performance. |

| Development of recyclable and degradable polymers. | Exploration of new monomers and copolymerization strategies. | |

| Surface modification of materials to impart new properties. | Investigation of self-assembled monolayers based on thioacids. | |

| Catalysis | As ligands for homogeneous and heterogeneous catalysts. | Synthesis and characterization of novel metal-thioacid complexes. |

| In the development of redox-active catalytic systems. | Exploration of ligands with tunable electronic properties. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The transient nature of many intermediates and the speed of some reactions involving carbonothioic O,S-acids make their study challenging. The development and application of advanced spectroscopic probes for real-time reaction monitoring are therefore essential for gaining a deeper understanding of these processes.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy with fiber optic probes can be used to monitor the progress of reactions in real-time, providing valuable kinetic data. jascoinc.com This is particularly useful for tracking the formation and consumption of carbonyl and thiocarbonyl groups. Raman spectroscopy, especially when combined with nitrile tags, offers a powerful method for visualizing and quantifying small molecules and their adducts in complex environments, which could be adapted for studying thia-Michael reactions of this compound derivatives. rsc.org

Mass spectrometry techniques, such as Probe Electrospray Ionization (PESI-MS) and those utilizing low-temperature plasma probes, are also well-suited for real-time monitoring of chemical reactions, providing direct and detailed information on the chemical species present in the reaction mixture. conicet.gov.arresearchgate.net These methods offer high sensitivity and can be used to identify transient intermediates.

Spectroscopic Techniques for Real-Time Monitoring:

| Spectroscopic Technique | Information Provided | Advantages for this compound Studies |

| In-situ FTIR | Vibrational modes of functional groups. | Real-time tracking of carbonyl and thiocarbonyl stretches. |

| Raman Spectroscopy | Molecular vibrations and structural information. | High specificity for sulfur-containing bonds and compatibility with aqueous systems. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of reactants, products, and transient intermediates with high sensitivity. |

| NMR Spectroscopy | Nuclear spin transitions, providing detailed structural information. | Characterization of stable products and, with rapid-injection techniques, observation of intermediates. mpg.deacs.org |

Computational Chemistry for Predictive Design of New Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. Applying these methods to this compound and its derivatives can guide the design of new compounds with tailored reactivity.

DFT calculations can be used to predict a wide range of molecular descriptors, including geometric parameters, electronic properties (such as HOMO-LUMO gaps), and spectroscopic data. researchgate.netmdpi.com This information is invaluable for understanding structure-activity relationships and for the rational design of new molecules with specific electronic and optical properties. For example, computational studies can be used to tune the electronic properties of molecules by investigating the effects of different functional groups. arxiv.orgnih.govrsc.org

Furthermore, graph neural networks trained on DFT-level descriptor libraries are being developed to rapidly predict the properties of new compounds, which can significantly accelerate the discovery and development of novel derivatives. mit.educhemrxiv.org This data-driven approach, combining computational chemistry and machine learning, holds great promise for the predictive design of this compound derivatives with finely tuned reactivity for specific applications.

Computational Approaches for Predictive Design:

DFT Calculations: To determine ground-state and transition-state geometries, reaction energies, and spectroscopic properties.

Molecular Dynamics Simulations: To study the conformational dynamics and solvent effects on reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate molecular descriptors with experimental reactivity data.

Machine Learning and AI: To develop predictive models for the rapid screening of large virtual libraries of potential derivatives.

Q & A